![molecular formula C20H23FN2O2 B3878144 {3-(4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B3878144.png)
{3-(4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol
Overview
Description
{3-(4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol is a compound that has been extensively studied in scientific research due to its unique properties and potential applications.
Mechanism of Action
The exact mechanism of action of {3-(4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol is not fully understood. However, it is believed to work by blocking certain receptors in the brain, including dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that {3-(4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol has a number of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. It has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to block certain receptors involved in pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of {3-(4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol is its potent antipsychotic activity, which makes it a potential candidate for the treatment of schizophrenia. It also has analgesic and anti-inflammatory properties, which may make it a useful tool for the study of pain and inflammation. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of {3-(4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol. One area of research is the development of new antipsychotic drugs based on this compound. Another area of research is the study of its analgesic and anti-inflammatory effects, which may lead to the development of new pain medications. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs for a variety of conditions.
Scientific Research Applications
{3-(4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to have potent antipsychotic activity and is being investigated as a potential treatment for schizophrenia. In addition, it has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-4-2-5-18(22-15)19(25)23-11-3-10-20(13-23,14-24)12-16-6-8-17(21)9-7-16/h2,4-9,24H,3,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVZEHMISWYFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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